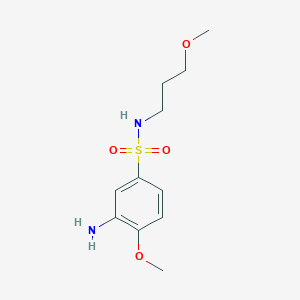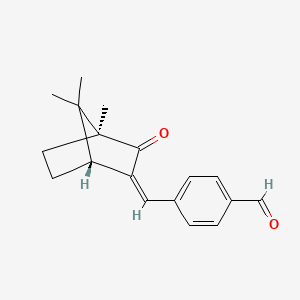
(S)-Aclidinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Aclidinium Bromide: is a long-acting, inhaled muscarinic antagonist (LAMA) primarily used as a maintenance treatment for chronic obstructive pulmonary disease (COPD). It works by blocking muscarinic receptors in the airways, leading to bronchodilation and improved airflow. This compound is known for its efficacy in improving the quality of life for patients with COPD and preventing hospitalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Aclidinium Bromide typically involves multiple steps, starting with the preparation of the bicyclic core structure. This is often achieved through a series of reactions including cyclization, alkylation, and esterification
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified and formulated into inhalation powders for medical use.
Chemical Reactions Analysis
(S)-Aclidinium Bromide: undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, acidic conditions.
Substitution: Nucleophiles like sodium iodide, electrophiles like alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-Aclidinium Bromide: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor interactions.
Biology: Employed in studies related to respiratory physiology and pharmacology.
Medicine: As a therapeutic agent for COPD, it is extensively researched for its efficacy and safety profile.
Industry: Utilized in the development of inhalation devices and formulations for pulmonary drug delivery.
Mechanism of Action
(S)-Aclidinium Bromide: is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and ipratropium. While all these compounds share the same mechanism of action, this compound is unique in its higher affinity for muscarinic receptors and its specific formulation for inhalation. This makes it particularly effective in providing sustained bronchodilation with fewer side effects.
Comparison with Similar Compounds
Tiotropium
Ipratropium
Glycopyrronium bromide
Umeclidinium
Properties
Molecular Formula |
C26H30BrNO4S2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[(3S)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m1./s1 |
InChI Key |
XLAKJQPTOJHYDR-YBICHJLKSA-M |
Isomeric SMILES |
C1C[N+]2(CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


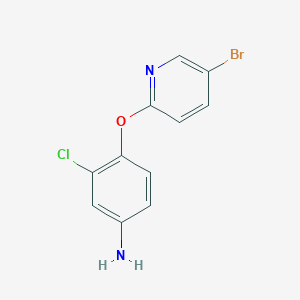

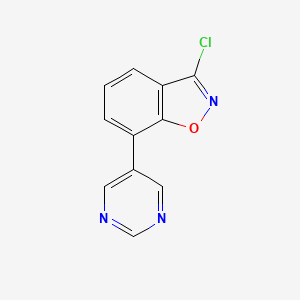
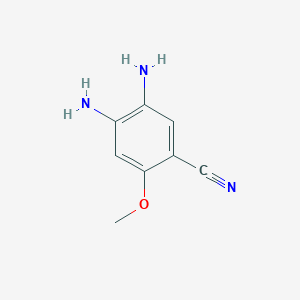
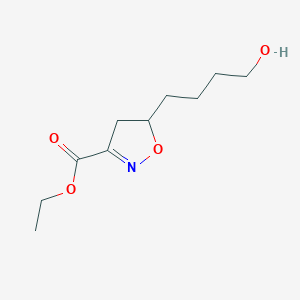
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
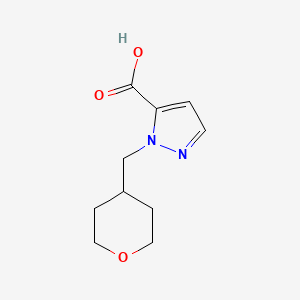

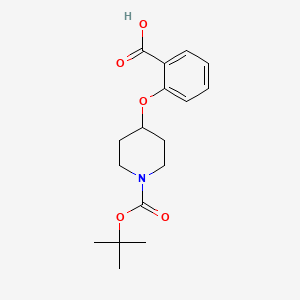
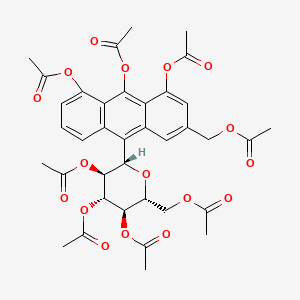
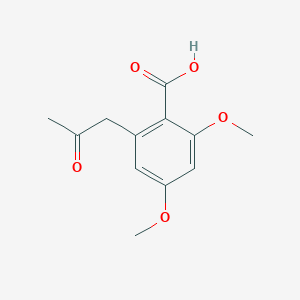
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
